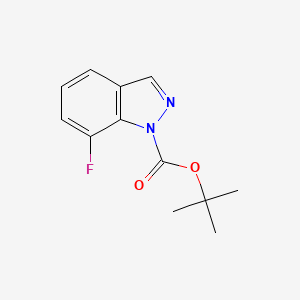

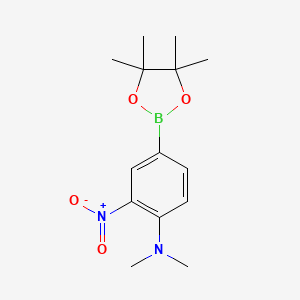

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridazinone derivative that has shown promising results in various scientific studies, especially in the treatment of cancer and neurological disorders.

Applications De Recherche Scientifique

Therapeutic Potential in Tuberculosis Treatment

Macozinone, a derivative related to the structure of interest, is undergoing clinical studies for the treatment of tuberculosis (TB). Its target, decaprenylphospohoryl ribose oxidase (DprE1), is crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The optimism surrounding its development towards more efficient TB drug regimens underscores its therapeutic potential in combating this infectious disease (Makarov & Mikušová, 2020).

Role in Diabetes Management

The compound and its related structures have been explored as inhibitors of dipeptidyl peptidase IV (DPP IV), a validated target for the treatment of type 2 diabetes mellitus (T2DM). Their ability to inhibit the degradation of incretin molecules suggests a significant therapeutic application in managing T2DM, enhancing insulin secretion, and thus controlling blood glucose levels (Mendieta, Tarragó, & Giralt, 2011).

Anti-inflammatory Properties

Certain pyridazinone compounds, like ABT-963, demonstrate potent and selective COX-2 inhibition, suggesting their use in treating pain and inflammation associated with arthritis. Their high selectivity and gastric safety in animal models point to their potential as safer alternatives to existing anti-inflammatory drugs (Asif, 2016).

Pharmacological Versatility of Piperazine Derivatives

Piperazine derivatives, a category to which the compound belongs, are integral in designing drugs with a variety of therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules, highlighting the importance of this structure in drug development (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Piperazine and its analogues, through design and structure-activity relationship analysis, have shown promising anti-mycobacterial properties, including against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This underscores the potential of piperazine-based molecules in developing novel anti-TB agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Propriétés

IUPAC Name |

2-methyl-5-piperazin-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-9(14)6-8(7-11-12)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXVCVQPIYYAEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251176 |

Source

|

| Record name | 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

CAS RN |

159430-53-2 |

Source

|

| Record name | 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159430-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)

![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)

![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)